Annosquamosin B

Description

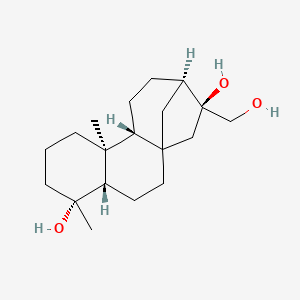

Structure

3D Structure

Properties

CAS No. |

177742-56-2 |

|---|---|

Molecular Formula |

C19H32O3 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

(4S,5R,9S,10R,13R,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol |

InChI |

InChI=1S/C19H32O3/c1-16-7-3-8-17(2,21)14(16)6-9-18-10-13(4-5-15(16)18)19(22,11-18)12-20/h13-15,20-22H,3-12H2,1-2H3/t13-,14+,15+,16-,17-,18?,19-/m1/s1 |

InChI Key |

NICDFCNOCPZHTJ-KEBKBFKPSA-N |

SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CCC34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O |

Synonyms |

19-nor-ent-kaurane-4alpha,16beta,17-triol annosquamosin B |

Origin of Product |

United States |

Foundational & Exploratory

Annosquamosin B: A Technical Overview of a Bioactive Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

Annosquamosin B is identified by the IUPAC name (1S,4S,5R,9S,10R,13S,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5,14-diol.[1] Its chemical structure is characterized by a tetracyclic kaurane skeleton.

Table 1: Chemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₉H₃₂O₃ |

| Molecular Weight | 308.5 g/mol |

| Exact Mass | 308.23514488 Da |

| XLogP3-AA | 2.7 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Spectroscopic Characterization: Methodologies

The structural elucidation of novel natural products like this compound relies on a combination of spectroscopic techniques. The following sections detail the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.

Experimental Protocol:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is crucial to avoid interference from protonated solvent signals.

-

¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of all hydrogen atoms in the molecule. This provides information about the electronic environment and connectivity of protons.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded to identify all unique carbon atoms. The chemical shifts provide information about the type of carbon (alkane, alkene, carbonyl, etc.). Due to the low natural abundance of ¹³C, longer acquisition times or more concentrated samples are often required.

-

2D NMR Spectroscopy: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Kaurane Diterpenoids

| Functional Group | Chemical Shift Range (ppm) |

| Methyl (CH₃) | 15 - 30 |

| Methylene (CH₂) | 20 - 45 |

| Methine (CH) | 30 - 60 |

| Quaternary Carbon | 35 - 50 |

| C-O (Alcohol/Ether) | 60 - 85 |

| C=C (Alkene) | 100 - 150 |

| C=O (Ketone/Aldehyde) | 190 - 220 |

| C=O (Carboxylic Acid/Ester) | 160 - 185 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol:

-

Ionization: The sample is introduced into the mass spectrometer and ionized using one of several techniques. Common methods for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. High-Resolution Mass Spectrometry (HRMS) is often employed to determine the exact mass with high accuracy, allowing for the calculation of the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

-

Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at different wavenumbers is measured.

-

Spectral Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of different functional groups.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Wavenumber (cm⁻¹) |

| Alcohol/Phenol | O-H stretch (H-bonded) | 3500 - 3200 (broad, strong) |

| Alkane | C-H stretch | 3000 - 2850 (strong) |

| Carbonyl (Ketone) | C=O stretch | ~1715 (strong) |

| Alkene | C=C stretch | 1680 - 1640 (medium) |

| Ether | C-O stretch | 1300 - 1000 (strong) |

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited in the available literature, other kaurane diterpenoids isolated from Annona squamosa have demonstrated cytotoxic effects against various cancer cell lines. For instance, extracts from Annona squamosa have shown cytotoxicity against human carcinoma cell lines. The cytotoxic potential is often attributed to the induction of apoptosis.

Kaurane diterpenoids can induce apoptosis through various signaling pathways. A plausible mechanism involves the activation of caspase cascades, which are central to the execution of programmed cell death.

Caption: Proposed apoptotic signaling pathway induced by kaurane diterpenoids.

Conclusion

This compound represents a member of the kaurane diterpenoid family with potential for further scientific investigation. While a complete spectroscopic dataset is not currently available in public databases, this guide provides the foundational chemical knowledge and outlines the standard analytical methodologies required for its full characterization. The known cytotoxic activities of related compounds from Annona squamosa suggest that this compound and its analogs may be valuable leads in the development of novel therapeutic agents. Further research is warranted to isolate and fully characterize this compound, and to explore its biological activities and mechanism of action in detail.

References

The Annosquamosin B Biosynthesis Pathway in Annonaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annosquamosin B, a kaurane diterpenoid found in plants of the Annonaceae family, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of diterpenoid biosynthesis. While the complete enzymatic cascade for this compound remains to be fully elucidated in Annonaceae, this document outlines the key steps, precursor molecules, and enzyme classes expected to be involved. Detailed, generalized experimental protocols for the elucidation of this pathway are provided, along with structured data summaries and pathway visualizations to facilitate further research in this area.

Introduction

Annonaceous acetogenins are a diverse group of natural products exclusive to the Annonaceae family, known for their wide range of biological activities.[1][2] this compound, a member of the kaurane diterpenoid class of acetogenins, is characterized by a tetracyclic kaurane skeleton.[3][4] The biosynthesis of such complex molecules originates from the general terpenoid pathway, involving a series of enzymatic cyclizations and modifications. This guide synthesizes the current knowledge on kaurane diterpenoid biosynthesis to propose a putative pathway for this compound.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the methylerythritol phosphate (MEP) pathway, which is common for the formation of diterpenoids in plants. The pathway can be divided into three main stages:

-

Formation of the Universal Diterpene Precursor: The initial steps involve the synthesis of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Formation of the ent-Kaurane Skeleton: The linear GGPP is cyclized in a two-step process to form the characteristic tetracyclic ent-kaurane skeleton.

-

Modification of the ent-Kaurane Skeleton: The ent-kaurane scaffold undergoes a series of post-cyclization modifications, primarily hydroxylations, to yield this compound.

Key Enzymes and Intermediates

The following table summarizes the key enzymes and their roles in the proposed biosynthetic pathway.

| Step | Precursor | Product | Enzyme Class | Specific Enzyme (Putative) | Gene/Protein ID (Example from other species) |

| 1 | Isopentenyl Pyrophosphate (IPP) + Dimethylallyl Pyrophosphate (DMAPP) | Geranylgeranyl Pyrophosphate (GGPP) | Prenyltransferase | GGPP Synthase (GGPPS) | Q40575 (Arabidopsis thaliana) |

| 2 | Geranylgeranyl Pyrophosphate (GGPP) | ent-Copalyl Diphosphate (ent-CPP) | Diterpene Synthase (Class II) | ent-Copalyl Diphosphate Synthase (CPS) | P37538 (Arabidopsis thaliana) |

| 3 | ent-Copalyl Diphosphate (ent-CPP) | ent-Kaurene | Diterpene Synthase (Class I) | ent-Kaurene Synthase (KS) | Q38870 (Arabidopsis thaliana) |

| 4 | ent-Kaurene | ent-Kauren-16β-ol | Cytochrome P450 Monooxygenase | ent-Kaurene Oxidase (KO) | Q42578 (Arabidopsis thaliana) |

| 5 | ent-Kauren-16β-ol | ent-Kaurene-16β,17-diol | Cytochrome P450 Monooxygenase | Hydroxylase | - |

| 6 | ent-Kaurene-16β,17-diol | This compound (19-nor-ent-kaurane-4α,16β,17-triol) | Cytochrome P450 Monooxygenase/ Dioxygenase | 4α-Hydroxylase | - |

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols for key experiments.

Identification of Candidate Genes

Objective: To identify candidate genes encoding the enzymes in the this compound pathway from Annonaceae species.

Methodology: Transcriptome Sequencing and Bioinformatic Analysis

-

RNA Extraction: Extract total RNA from various tissues of an Annonaceae plant known to produce this compound (e.g., young leaves, seeds, bark).

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

-

De Novo Transcriptome Assembly: Assemble the sequencing reads into a transcriptome using software like Trinity or SOAPdenovo-Trans.

-

Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.

-

Candidate Gene Selection: Identify transcripts homologous to known diterpene synthases (CPS, KS) and cytochrome P450 monooxygenases involved in terpenoid biosynthesis.

References

- 1. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]

- 4. Collection - The Pursuit of a Hydroxylation Switch Uncovers a Key Residue for Various Product Outcomes in the ent-Kaurene Synthase from Bradyrhizobium japonicum - Organic Letters - Figshare [acs.figshare.com]

In-depth Technical Guide: The Mechanism of Action of Annosquamosin B

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Annosquamosin B (Ann-B) is a member of the Annonaceous acetogenins, a large family of naturally occurring polyketides isolated from plants of the Annonaceae family. These compounds have garnered significant interest in the scientific community due to their potent cytotoxic and antitumor activities. This technical guide aims to provide a detailed understanding of the current knowledge regarding the mechanism of action of this compound, with a focus on the molecular pathways it modulates to exert its effects. Due to the limited availability of research focused specifically on this compound, this guide will also draw upon the broader understanding of the mechanisms of action of Annonaceous acetogenins as a class, while clearly indicating when the information is not specific to this compound.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary and most well-documented mechanism of action for Annonaceous acetogenins, including presumably this compound, is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts the primary pathway for ATP production in the cell, leading to a cascade of downstream effects that ultimately result in cell death.

Experimental Protocol: Mitochondrial Complex I Activity Assay

A common method to determine the inhibitory effect on Complex I is to measure the decrease in NADH oxidation in isolated mitochondria or submitochondrial particles.

-

Isolation of Mitochondria: Mitochondria are isolated from cultured cells or tissue samples by differential centrifugation.

-

Assay Buffer: A typical assay buffer includes phosphate buffer, magnesium chloride, and a substrate for Complex I, such as NADH.

-

Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

-

Inhibition Assay: The assay is performed in the presence and absence of varying concentrations of the test compound (e.g., this compound) to determine the half-maximal inhibitory concentration (IC50).

Downstream Effects of Complex I Inhibition

The disruption of the electron transport chain and the subsequent decrease in ATP production trigger a series of cellular events that contribute to the cytotoxic effects of this compound.

Induction of Apoptosis

A key consequence of mitochondrial dysfunction is the initiation of the intrinsic apoptotic pathway.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Inhibition of Complex I leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. These events trigger MOMP, resulting in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the execution of the apoptotic program.

Experimental Protocol: Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Western Blot Analysis of Apoptotic Proteins: The expression levels of key apoptotic proteins such as Bcl-2 family members (e.g., Bax, Bak, Bcl-2), cytochrome c in the cytosolic fraction, and cleaved caspases (e.g., cleaved caspase-9, cleaved caspase-3) can be quantified by western blotting to confirm the activation of the apoptotic pathway.

Cell Cycle Arrest

Annonaceous acetogenins have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. While specific data for this compound is scarce, studies on related compounds suggest that they can cause arrest at the G1 or G2/M phases of the cell cycle. This effect is often linked to the cellular stress caused by ATP depletion and ROS production.

Experimental Protocol: Cell Cycle Analysis

Cell cycle distribution is typically analyzed by flow cytometry after staining the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI. The DNA content of the cells is measured, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

Due to the limited availability of specific studies on this compound, a comprehensive table of quantitative data is not currently possible. Research on the broader class of Annonaceous acetogenins has reported a wide range of IC50 values for cytotoxicity against various cancer cell lines, typically in the nanomolar to low micromolar range.

| Parameter | Value | Cell Line(s) | Reference |

| Cytotoxicity (IC50) | Data not available | - | - |

| Complex I Inhibition (IC50) | Data not available | - | - |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for studying apoptosis.

Conclusion and Future Directions

This compound, as a member of the Annonaceous acetogenins, holds promise as a potential anticancer agent. Its primary mechanism of action is believed to be the inhibition of mitochondrial Complex I, which leads to ATP depletion, increased ROS production, and the induction of apoptosis and cell cycle arrest. However, there is a clear need for further research to specifically elucidate the detailed molecular mechanisms of this compound. Future studies should focus on:

-

Confirming Complex I Inhibition: Directly measuring the inhibitory effect of purified this compound on mitochondrial Complex I activity.

-

Detailed Signaling Pathway Analysis: Investigating the specific effects of this compound on various signaling pathways involved in apoptosis, cell cycle regulation, and cellular stress responses using techniques like RNA sequencing and proteomics.

-

In Vivo Studies: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models to assess its therapeutic potential.

A more in-depth understanding of the specific molecular targets and pathways modulated by this compound will be crucial for its potential development as a novel cancer therapeutic.

Unraveling the Molecular Target of Annosquamosin B: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of Annosquamosin B (Ann-B), a natural compound with demonstrated anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the molecular target identification and mechanism of action of this promising therapeutic agent. While a definitive molecular target for this compound has yet to be elucidated in published literature, this guide summarizes its known biological activity and outlines established experimental protocols for its target identification.

Quantitative Biological Activity of this compound

This compound has demonstrated cytotoxic effects against human cancer cell lines. The most notable quantitative data available pertains to its activity against the A2780 human ovarian cancer cell line.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | A2780 (Ovarian Cancer) | SRB method | IC50 | 3.10 µmol·L⁻¹ | [1] |

Table 1: In Vitro Anti-Tumor Activity of this compound. This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound against the A2780 human ovarian cancer cell line.

Experimental Protocols for Molecular Target Identification

The identification of a drug's molecular target is a critical step in understanding its mechanism of action and advancing its development. The following are detailed methodologies commonly employed for the target identification of natural products like this compound.

Affinity-Based Approaches

Affinity-based methods rely on the specific binding interaction between a small molecule and its protein target.

Experimental Workflow: Affinity Chromatography

This technique involves immobilizing this compound onto a solid support to "fish" for its binding partners from a cellular lysate.

References

Annosquamosin B: A Technical Overview of its Binding Characteristics and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Introduction

Annosquamosin B is a kaurane diterpenoid isolated from Annona squamosa, a plant with a history of use in traditional medicine. This document provides a comprehensive technical guide on the current understanding of this compound's binding affinity and kinetics, with a focus on its identified biological activity as a platelet aggregation inhibitor. While direct quantitative data on its binding parameters remain to be fully elucidated, this guide synthesizes the available information to support further research and drug development efforts.

Quantitative Data Summary

Currently, there is a notable lack of publicly available quantitative data regarding the specific binding affinity (e.g., K_d, K_i, IC_50 for a specific molecular target) and kinetic parameters (k_on, k_off) of this compound. The primary reported biological effect is the inhibition of platelet aggregation, though specific IC_50 values from comprehensive dose-response studies are not detailed in the reviewed literature.

| Parameter | Value | Target | Method | Reference |

| Binding Affinity (K_d) | Not Reported | - | - | - |

| Inhibitory Constant (K_i) | Not Reported | - | - | - |

| IC_50 (Platelet Aggregation) | Not Reported | Platelets | Platelet Aggregometry | Implied from qualitative reports |

| Association Rate (k_on) | Not Reported | - | - | - |

| Dissociation Rate (k_off) | Not Reported | - | - | - |

This table highlights the current gap in the scientific literature regarding the quantitative binding characteristics of this compound and underscores the need for further investigation.

Mechanism of Action: Platelet Aggregation Inhibition

The precise molecular mechanism by which this compound inhibits platelet aggregation has not been definitively determined. However, by examining the established pathways of platelet activation and aggregation, we can postulate potential targets for its inhibitory action. Platelet aggregation is a complex process involving adhesion, activation, and aggregation, mediated by various signaling molecules and receptors.

General Platelet Aggregation Pathway

The following diagram illustrates the key signaling pathways involved in platelet aggregation, which represent potential areas of intervention for an inhibitory compound like this compound.

Annosquamosin B: A Deep Dive into its Structure-Activity Relationship for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Annosquamosin B, a kaurane diterpenoid isolated from Annona squamosa, has emerged as a promising scaffold for the development of novel anticancer agents. Its complex tetracyclic structure offers multiple points for chemical modification, enabling the exploration of its structure-activity relationship (SAR) to optimize potency and selectivity. This technical guide provides a comprehensive overview of the SAR studies of this compound and related kaurane diterpenoids, detailing their cytotoxic effects, mechanisms of action, and the experimental protocols utilized in their evaluation.

Core Structure and Cytotoxic Activity

This compound belongs to the kaurane class of diterpenoids, characterized by a perhydrophenanthrene core fused to a five-membered ring. The biological activity of these compounds is intricately linked to the substitutions on this core structure. While specific SAR studies on a broad series of this compound analogs are limited in the public domain, analysis of related kaurane diterpenoids from Annona species provides valuable insights into the key structural features governing their cytotoxic properties.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC50 values) of this compound's parent compound, (-)-ent-kaur-16-en-19-oic acid, and its hydroxylated derivative, 16α,17-dihydroxy-ent-kauran-19-oic acid, against various human cancer cell lines. This data serves as a baseline for understanding the potential of the kaurane scaffold.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (-)-ent-kaur-16-en-19-oic acid | A549 (Lung) | 34.1 | [1] |

| HeLa (Cervical) | - | - | |

| MCF-7 (Breast) | - | - | |

| 16α,17-dihydroxy-ent-kauran-19-oic acid | A549 (Lung) | - | - |

| HeLa (Cervical) | - | - | |

| MCF-7 (Breast) | - | - | |

| Annoglabasin H (ent-kaurane glycoside) | LU-1 (Lung) | 3.7 | [2] |

| MCF-7 (Breast) | 4.6 | [2] | |

| SK-Mel2 (Melanoma) | 4.2 | [2] | |

| KB (Nasopharyngeal) | 4.5 | [2] | |

| Annoglabasin E | LU-1 (Lung) | >50 | [2] |

| MCF-7 (Breast) | >50 | [2] | |

| SK-Mel2 (Melanoma) | >50 | [2] | |

| KB (Nasopharyngeal) | >50 | [2] | |

| Annoglabasin B | LU-1 (Lung) | >50 | [2] |

| MCF-7 (Breast) | >50 | [2] | |

| SK-Mel2 (Melanoma) | >50 | [2] | |

| KB (Nasopharyngeal) | >50 | [2] | |

| 19-nor-ent-kaurent-4-ol-17-oic acid | LU-1 (Lung) | >50 | [2] |

| MCF-7 (Breast) | >50 | [2] | |

| SK-Mel2 (Melanoma) | >50 | [2] | |

| KB (Nasopharyngeal) | >50 | [2] |

From the available data, it can be inferred that hydroxylation at the C-16 and C-17 positions, as well as glycosylation, can significantly impact the cytotoxic activity of the kaurane scaffold. For instance, Annoglabasin H, an ent-kaurane glycoside, demonstrates potent activity, while several other analogs show limited cytotoxicity.[2]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of cytotoxic kaurane diterpenoids are primarily mediated through the induction of apoptosis and cell cycle arrest in cancer cells.[3][4][5] These mechanisms are often interconnected and involve the modulation of key regulatory proteins.

Apoptosis Induction

Kaurane diterpenoids have been shown to trigger the intrinsic apoptotic pathway, which is characterized by:

-

Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential.

-

Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Activation of a cascade of cysteine-aspartic proteases, including caspase-3 and caspase-9.[3]

-

Modulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][5]

Figure 1. Proposed intrinsic apoptotic pathway induced by kaurane diterpenoids.

Cell Cycle Arrest

In addition to apoptosis, kaurane diterpenoids can induce cell cycle arrest, preventing cancer cells from proliferating. This is often observed at the G2/M phase of the cell cycle and is associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).[3][5]

Figure 2. Mechanism of G2/M cell cycle arrest by kaurane diterpenoids.

Experimental Protocols

The evaluation of the cytotoxic activity and mechanism of action of this compound and its analogs involves a series of in vitro assays.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Figure 3. Workflow for the MTT cytotoxicity assay.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Similar to the apoptosis assay.

-

Cell Fixation: Cells are fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with PI.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Future Directions

The promising cytotoxic activities of kaurane diterpenoids, including those related to this compound, warrant further investigation. Future research should focus on:

-

Synthesis of Analog Libraries: A systematic synthesis of this compound analogs with modifications at various positions of the kaurane core is crucial to establish a comprehensive SAR.

-

In Vivo Studies: Promising compounds identified from in vitro screening should be evaluated in animal models to assess their efficacy and safety.

-

Target Identification: Elucidating the specific molecular targets of this compound and its active analogs will provide a deeper understanding of their mechanism of action and facilitate the design of more potent and selective inhibitors.

By leveraging the insights from SAR studies and mechanistic investigations, this compound and its derivatives hold significant potential for the development of the next generation of anticancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Annosquamosin B: A Technical Deep Dive into its Physicochemical Properties and Solubility

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of Annosquamosin B, a kaurane diterpenoid isolated from Annona squamosa. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties

This compound is a diterpenoid compound with a complex tetracyclic structure. Its fundamental physicochemical properties are summarized in the table below, compiled from various analytical sources.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₂O₃ | [1][2] |

| Molecular Weight | 308.46 g/mol | [1][2] |

| IUPAC Name | (1S,4S,5R,9S,10R,13S,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5,14-diol | [2] |

| CAS Number | 177742-56-2 | [1] |

| Predicted Water Solubility | 0.08 g/L | [3] |

| Predicted logP | 2.04 | [3] |

| Hydrogen Bond Donor Count | 3 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

| Topological Polar Surface Area | 60.7 Ų | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its potential therapeutic applications. While comprehensive experimental data is limited, predictions and the solubility of similar compounds suggest the following:

| Solvent | Solubility | Notes |

| Water | Predicted to be sparingly soluble (0.08 g/L) | [3] |

| Methanol | Expected to be soluble | General solubility of diterpenoids |

| Ethanol | Expected to be soluble | General solubility of diterpenoids |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Common solvent for non-polar to moderately polar compounds |

| Acetone | Expected to be soluble | General solubility of diterpenoids |

The predicted logP value of 2.04 suggests a degree of lipophilicity, indicating that this compound is likely more soluble in organic solvents than in water.[3]

Experimental Protocols

This section details the general methodologies for the isolation, characterization, and evaluation of the biological activity of this compound and related diterpenoids.

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of kaurane diterpenoids from Annona squamosa.

Structural Elucidation

The structure of this compound is typically determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as hydroxyl (-OH) groups.

-

Optical Rotation: Measures the rotation of plane-polarized light, indicating the chirality of the molecule.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The anti-tumor activity of this compound can be evaluated using the SRB assay.[4] This colorimetric assay measures cell density by staining cellular proteins.

Biological Activity and Potential Signaling Pathway

This compound has demonstrated significant anti-tumor activity against various cancer cell lines, including 95-D lung cancer and A2780 ovarian cancer cells. While the precise mechanism of action is still under investigation, many kaurane diterpenoids induce apoptosis (programmed cell death) in cancer cells. A plausible signaling pathway involves the induction of the intrinsic apoptotic pathway.

This guide serves as a foundational resource for researchers interested in the further exploration and development of this compound as a potential therapeutic agent. Continued investigation into its precise mechanism of action and solubility in various pharmaceutically acceptable carriers is warranted.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5.2. Cell Culture, SRB Cytotoxicity Assay, Preparation of Cell Monolayers [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Annosquamosin B Extraction, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annosquamosin B is a member of the Annonaceous acetogenins, a class of potent bioactive polyketides isolated from the seeds of Annona squamosa L. (custard apple). These compounds have garnered significant interest in the scientific community due to their cytotoxic activities against various cancer cell lines. The primary mechanism of action for Annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2][3] This disruption of cellular energy production leads to ATP depletion and can selectively induce apoptosis in cancer cells, which have a high energy demand.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from its natural source and outlines its known mechanism of action.

Data Presentation

Table 1: Extraction Parameters for Annonaceous Acetogenins from Annona squamosa Seeds

| Parameter | Method 1: Maceration | Method 2: Soxhlet Extraction |

| Solvent | Methanol | n-Hexane or Petroleum Ether |

| Solvent to Solid Ratio | 10:1 (v/w) | 10:1 (v/w) |

| Extraction Time | 24-72 hours | 4-6 hours |

| Temperature | Room Temperature | Boiling point of solvent (e.g., 65-70°C for hexane) |

| Typical Yield (Crude Oil) | 8-15% | 19-23%[4][5] |

Note: The yields presented are for the total crude oil extract from the seeds. The specific yield of this compound will be a fraction of this and requires further purification and quantification.

Table 2: Purification Parameters for Annonaceous Acetogenins

| Parameter | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica Gel (60-120 mesh) | C18 Reverse-Phase Column |

| Mobile Phase | Gradient of n-Hexane and Ethyl Acetate | Gradient of Acetonitrile and Water |

| Detection | Thin Layer Chromatography (TLC) with Kedde's Reagent | UV Detector (e.g., 220 nm) |

| Expected Purity | 60-80% (Fraction dependent) | >95% |

Experimental Protocols

I. Extraction of Annonaceous Acetogenins from Annona squamosa Seeds

This protocol describes a general method for extracting a crude mixture of acetogenins, including this compound, from the seeds of Annona squamosa.

Materials:

-

Dried seeds of Annona squamosa

-

Grinder or mill

-

Methanol or n-Hexane (analytical grade)

-

Soxhlet apparatus (optional, for Method 2)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Seed Preparation:

-

Wash the Annona squamosa seeds thoroughly with water to remove any pulp residue.

-

Air-dry the seeds completely at room temperature or in a low-temperature oven (40-50°C).

-

Grind the dried seeds into a coarse powder using a grinder or mill.

-

-

Extraction (Choose one method):

-

Method A: Maceration

-

Soak the powdered seeds in methanol at a 1:10 solid-to-solvent ratio (w/v) in a sealed container.

-

Keep the mixture at room temperature for 48-72 hours with occasional shaking.

-

Filter the extract through filter paper to separate the solvent from the seed residue.

-

Repeat the extraction process with fresh solvent on the seed residue to ensure complete extraction.

-

Combine the filtrates.

-

-

Method B: Soxhlet Extraction [4]

-

Place the powdered seeds in a thimble and insert it into the Soxhlet apparatus.

-

Fill the round-bottom flask with n-hexane or petroleum ether.

-

Heat the solvent to its boiling point and allow the extraction to proceed for 4-6 hours.

-

After extraction, allow the apparatus to cool down.

-

-

-

Solvent Evaporation:

-

Concentrate the combined filtrates (from maceration) or the solvent from the Soxhlet flask using a rotary evaporator under reduced pressure to obtain the crude seed oil containing Annonaceous acetogenins.

-

II. Purification of this compound

This protocol outlines a two-step purification process using silica gel column chromatography followed by HPLC.

Materials:

-

Crude acetogenin extract

-

Silica gel (60-120 mesh)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates

-

Kedde's reagent for visualization

-

HPLC system with a C18 column

-

Acetonitrile (HPLC grade)

-

Ultrapure water

Procedure:

-

Silica Gel Column Chromatography:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane) and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate.

-

Monitor the fractions using TLC. Spot the fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3), and visualize the spots by spraying with Kedde's reagent (acetogenins typically appear as orange to purple spots).

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve the semi-purified extract in the HPLC mobile phase.

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

-

Elute with a gradient of acetonitrile and water. The specific gradient will need to be optimized to achieve the best separation.

-

Monitor the elution profile using a UV detector at 220 nm.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified this compound.

-

Mandatory Visualization

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

Signaling Pathway of Annonaceous Acetogenins in Cancer Cells

Caption: Mechanism of action of Annonaceous acetogenins.

References

- 1. Facebook [cancer.gov]

- 2. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]

- 4. biochemjournal.com [biochemjournal.com]

- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

Application Notes and Protocols for the Total Synthesis of Annosquamosin B

Introduction

Annosquamosin B is a naturally occurring kaurane diterpenoid isolated from Annona squamosa. Diterpenoids of the kaurane class exhibit a wide range of biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties.[1][2][3] The complex, tetracyclic core of these molecules presents a significant challenge for synthetic chemists and makes them attractive targets for total synthesis.

While a specific total synthesis of this compound has not been detailed in the scientific literature, this document provides a comprehensive overview of the synthetic methodologies applicable to the construction of the kaurane skeleton, drawing from successful total syntheses of structurally related compounds.[4][5] The protocols and strategies outlined herein are intended to serve as a foundational guide for researchers in natural product synthesis and drug development who are interested in this compound and other kaurane diterpenoids.

General Retrosynthetic Strategy

A convergent approach is often employed for the synthesis of complex polycyclic natural products like the kaurane diterpenoids. The central strategy involves the initial construction of a key tricyclic or tetracyclic intermediate, which can then be further functionalized to yield the final product. A representative retrosynthetic analysis is depicted below, showcasing the disconnection of the tetracyclic core into more readily available starting materials. Key transformations often include cycloaddition reactions to build the polycyclic system and various cyclization methods to form the characteristic bridged ring system.

Application Notes

The total synthesis of a kaurane diterpenoid is a multi-step process that relies on a series of key chemical transformations. The following table summarizes these critical steps, with typical yields reported in the literature for analogous syntheses.

| Step | Reaction Type | Reagents and Conditions | Typical Yield (%) | Purpose |

| 1 | Diels-Alder Cycloaddition | Diene, Dienophile, Lewis Acid (e.g., BF₃·OEt₂), CH₂Cl₂, -78 °C to rt | 70-90 | Construction of the initial bicyclic or tricyclic core. |

| 2 | Functional Group Manipulation | 1. LiAlH₄, THF, 0 °C to rt2. TBSCl, Imidazole, DMF, rt | 85-95 | Reduction of esters/ketones and protection of hydroxyl groups. |

| 3 | Radical Cyclization | AIBN, Bu₃SnH, Toluene, reflux | 60-80 | Formation of the characteristic bicyclo[3.2.1]octane system. |

| 4 | Oxidation | PCC or Dess-Martin periodinane, CH₂Cl₂, rt | 80-95 | Oxidation of alcohols to aldehydes or ketones for further elaboration. |

| 5 | Olefination | Wittig or Horner-Wadsworth-Emmons reagent, base (e.g., NaH), THF, 0 °C to rt | 75-90 | Introduction of exocyclic double bonds. |

| 6 | Deprotection | TBAF, THF, rt | 90-99 | Removal of silyl protecting groups to reveal hydroxyl functionalities. |

Experimental Protocols

The following are detailed experimental protocols for key reactions that could be employed in the total synthesis of this compound, based on established methodologies for kaurane diterpenoid synthesis.

Protocol 1: Diels-Alder Cycloaddition for Bicyclic Core Formation

This protocol describes a Lewis acid-catalyzed Diels-Alder reaction to construct a bicyclic intermediate.

-

To a solution of the diene (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an argon atmosphere at -78 °C, add the dienophile (1.2 equiv).

-

Slowly add a solution of boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv) in dichloromethane.

-

Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the bicyclic adduct.

Protocol 2: Tin-Mediated Radical Cyclization

This protocol details the formation of the bridged ring system characteristic of the kaurane skeleton.

-

To a solution of the alkyl halide precursor (1.0 equiv) in degassed toluene (0.01 M) under an argon atmosphere, add tri-n-butyltin hydride (Bu₃SnH) (1.5 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 equiv).

-

Heat the reaction mixture to reflux (approximately 110 °C) for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the tetracyclic product.

Biological Activity and Potential Signaling Pathway

Kaurane diterpenoids isolated from Annona squamosa have been reported to possess significant cytotoxic activity against various cancer cell lines.[6] While the precise mechanism of action for this compound is not fully elucidated, many cytotoxic natural products induce apoptosis, or programmed cell death, in cancer cells. A plausible mechanism involves the activation of the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.

This proposed pathway suggests that this compound may induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates effector caspases like caspase-3, ultimately leading to the execution of apoptosis. Further investigation is required to validate this specific pathway for this compound.

References

- 1. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 2. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of ent -kaurane diterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00028D [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Annosquamosin B Cytotoxicity Assay: Application Notes and Protocols for Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annosquamosin B is a kaurane diterpenoid compound isolated from plants of the Annona genus, notably Annona squamosa. Diterpenoids derived from this genus have garnered significant interest in oncological research due to their potential cytotoxic and anti-proliferative effects on various cancer cell lines. This document provides detailed application notes and a comprehensive protocol for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Furthermore, a plausible signaling pathway for its mechanism of action is presented based on studies of structurally related kaurane diterpenoids.

Data Presentation

The cytotoxic effects of kaurane diterpenoids isolated from Annona squamosa have been evaluated against several cancer cell lines. While specific IC50 values for this compound are not widely available in the public domain, the following table summarizes the cytotoxic activity of a structurally related ent-kaurane diterpenoid, 4β,17-dihydroxy-16α-acetoxy-18-nor-ent-kaurane, also isolated from Annona squamosa, against human hepatoma cell lines.[1] This data serves as a representative example of the cytotoxic potential of this class of compounds.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| 4β,17-dihydroxy-16α-acetoxy-18-nor-ent-kaurane | SMMC-7721 | Human Hepatoma | < 20 |

| HepG2 | Human Hepatoma | < 20 |

Experimental Protocols

MTT Assay for Cytotoxicity of this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

-

This compound (of known purity)

-

Selected cancer cell lines (e.g., SMMC-7721, HepG2, MCF-7, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Mandatory Visualizations

Caption: Experimental workflow for the this compound cytotoxicity assay.

Caption: Plausible signaling pathway for this compound-induced apoptosis.

References

Application Notes: In Vitro Anti-cancer Activity of Annosquamosin B against A2780 Ovarian Cancer Cells

Introduction

Annosquamosin B, a member of the Annonaceous acetogenins, represents a promising class of natural products with potent anti-cancer properties. These compounds are known to exert their cytotoxic effects through the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2] This disruption of mitochondrial function leads to a cascade of cellular events, culminating in apoptosis and cell cycle arrest in cancer cells.[1][2] This document outlines the application of this compound in targeting A2780 human ovarian cancer cells, providing protocols for assessing its anti-cancer activity and elucidating its mechanism of action.

Data Presentation

Table 1: Cytotoxicity of Annonaceous Acetogenins against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |

| Annonacin | 3PS (murine leukemia) | Leukemia | 0.95 |

| Asimicin | 3PS (murine leukemia) | Leukemia | 0.025 |

| Bullatacin | L1210 (murine leukemia) | Leukemia | 0.05 |

| Bullatacinone | 9KB (human nasopharyngeal) | Nasopharyngeal Cancer | <10⁻⁶ |

| Rollanicin | 9PS (murine leukemia) | Leukemia | 2.9x10⁻² |

| Adriamycin* | A-549 (human lung) | Lung Cancer | 1.78x10⁻³ |

*Reference Compound. Data compiled from related studies on Annonaceous acetogenins.[3]

Table 2: In Vivo Antitumor Efficacy of Acetogenins in Mice Models

| Compound | Tumor Cell Line | Antitumor Activity (% T/C)** |

| Bullatacin | A2780 (human ovarian) | 68 |

| Bullatacinone | A2780 (human ovarian) | 52 |

**% T/C (Treated/Control): A lower value indicates higher antitumor activity.[3]

Experimental Protocols

The following are detailed protocols to evaluate the in vitro anti-cancer effects of this compound on A2780 ovarian cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[3][4]

Materials:

-

A2780 ovarian cancer cells

-

This compound

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed A2780 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.[5]

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]

-

Measure the absorbance at 490 nm using a microplate reader.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

-

A2780 cells treated with this compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Harvest the treated and untreated A2780 cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.[6]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.[7][8]

Materials:

-

A2780 cells treated with this compound

-

70% Ethanol (ice-cold)

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Harvest the treated and untreated cells.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at 4°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PBS containing RNase A and PI.

-

Incubate for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[9][10]

Materials:

-

A2780 cell lysates (treated and untreated)

-

RIPA buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Lyse the cells in RIPA buffer and determine the protein concentration.[7]

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[7]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with primary antibodies overnight at 4°C.[9]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

-

Visualize the protein bands using an ECL detection reagent and an imaging system.[7]

Mitochondrial Membrane Potential (ΔΨm) Assay

The JC-1 dye is used to measure the mitochondrial membrane potential, an indicator of mitochondrial health.[5][11]

Materials:

-

A2780 cells treated with this compound

-

JC-1 dye

-

Fluorescence microscope or flow cytometer

Protocol:

-

Treat A2780 cells with this compound for the desired time.

-

Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[12]

-

Wash the cells with assay buffer.

-

Analyze the fluorescence by microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[11]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

References

- 1. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. researchgate.net [researchgate.net]

- 8. Study on the Intervention Mechanism of Cryptotanshinone on Human A2780 Ovarian Cancer Cell Line Using GC-MS-Based Cellular Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial dysfunction in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study on the Effects and Mechanism of Corilagin on A2780 Cell Apoptosis [mdpi.com]

Application Notes and Protocols: In Vitro Anti-Cancer Activity of Annosquamosin B against 95-D Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annosquamosin B, a natural compound isolated from Annona squamosa, has demonstrated inhibitory activity against various cancer cell lines. This document provides detailed application notes and protocols for assessing the in vitro anti-cancer effects of this compound, with a specific focus on the highly metastatic 95-D human lung cancer cell line. While direct comprehensive studies on the detailed mechanisms of this compound in 95-D cells are emerging, this guide synthesizes available data and established methodologies to facilitate further research. A study has shown that constituents from the bark of Annona squamosa, including this compound, exhibit inhibitory activities against 95-D lung cancer cells[1].

Data Presentation

Due to the limited published data specifically detailing the full spectrum of this compound's activity on 95-D cells, the following tables include data on related compounds from Annona squamosa tested against 95-D cells and this compound against other cancer cell lines to provide a comparative context.

Table 1: Cytotoxic Activity of Annonaceous Compounds against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (μmol·L⁻¹) | Reference |

| This compound (Compound 9) | A2780 (Ovarian Cancer) | SRB | 3.10 | [1] |

| ent-kaur-16-en-19-oic acid (Compound 5) | 95-D (Lung Cancer) | SRB | 7.78 | [1] |

| 15,16-epoxy-17-hydroxy-ent-kau-ran-19-oic acid (Compound 2) | A2780 (Ovarian Cancer) | SRB | 0.89 | [1] |

This table presents the 50% inhibitory concentration (IC50) values of this compound and related compounds against different cancer cell lines, as determined by the Sulforhodamine B (SRB) assay.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in vitro anti-cancer activity of this compound against 95-D lung cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on 95-D cells.

Materials:

-

95-D lung cancer cells

-

This compound

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 95-D cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying this compound-induced apoptosis in 95-D cells.

Materials:

-

95-D cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 95-D cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for investigating the effect of this compound on the expression of key proteins involved in the apoptotic signaling pathway.

Materials:

-

95-D cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, and β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Protein Extraction: Lyse the treated and control 95-D cells with RIPA buffer. Quantify the protein concentration using the BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Densitometrically analyze the bands and normalize to the loading control (β-actin).

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing the anti-cancer activity of this compound.

Hypothesized Apoptotic Signaling Pathway

Based on the general mechanism of action of related annonaceous acetogenins, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway.

Caption: Hypothesized intrinsic apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols for In Vivo Studies of Annosquamosin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annosquamosin B is a kaurane diterpenoid natural product that has garnered interest for its potential biological activities. As with many natural products, its progression into preclinical in vivo studies is hampered by challenges related to its physicochemical properties, most notably its predicted low aqueous solubility. This document provides a set of detailed application notes and protocols to guide researchers in the formulation and in vivo evaluation of this compound for anticancer research. It should be noted that due to limited published data on this compound, the following formulation and mechanistic pathways are proposed based on its predicted properties and common practices for compounds with similar characteristics.

Physicochemical Properties of this compound

A summary of the predicted physicochemical properties of this compound is presented in Table 1. The low predicted water solubility (0.08 g/L) necessitates a specialized formulation for effective in vivo administration.[1]

| Property | Predicted Value | Source |

| Molecular Formula | C₁₉H₃₂O₃ | PubChem |

| Molecular Weight | 308.5 g/mol | PubChem |

| Water Solubility | 0.08 g/L | ALOGPS[1] |

| logP | 2.04 | ALOGPS[1] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Table 1: Predicted Physicochemical Properties of this compound

Hypothetical Formulation for In Vivo Studies

Given the hydrophobic nature of this compound, a suspension formulation is a practical approach for initial in vivo screening. This protocol describes the preparation of a carboxymethyl cellulose (CMC) based suspension.

Protocol: Preparation of this compound Suspension (10 mg/mL)

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Carboxymethyl cellulose (CMC), sodium salt, low viscosity

-

Sterile water for injection

-

Sterile glass vials

-

Sterile magnetic stir bar and stir plate

-

Homogenizer (optional)

Procedure:

-

Vehicle Preparation (0.5% CMC in sterile water):

-

In a sterile beaker, add 0.5 g of CMC to 100 mL of sterile water for injection.

-

Stir vigorously using a sterile magnetic stir bar until the CMC is fully dissolved. This may take some time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before use.

-

-

This compound Stock Solution:

-

Weigh the required amount of this compound.

-

In a separate sterile vial, dissolve this compound in a minimal amount of DMSO. For example, to prepare 10 mL of a 10 mg/mL final suspension, start by dissolving 100 mg of this compound in 0.5 mL of DMSO. Ensure complete dissolution.

-

-

Suspension Formulation:

-

While stirring the 0.5% CMC vehicle, slowly add the this compound/DMSO stock solution.

-

Continue to stir for at least 30 minutes to ensure a uniform suspension.

-

For a more uniform particle size, the suspension can be briefly homogenized.

-

Visually inspect the suspension for any large aggregates.

-

The final concentration of DMSO in the vehicle should be kept to a minimum (ideally ≤5%) to avoid toxicity.

-

-

Storage:

-

Store the suspension at 4°C and protect it from light.

-

Before each use, the suspension should be vortexed or stirred to ensure uniform distribution of this compound.

-

In Vivo Anticancer Efficacy Study: Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anticancer efficacy of this compound in a tumor xenograft mouse model.

Experimental Workflow

Caption: Workflow for in vivo anticancer efficacy study.

Protocol: Xenograft Study

Materials and Animals:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

-

Cancer cell line of interest (e.g., human breast cancer cell line, MCF-7).

-

Matrigel or similar basement membrane matrix.

-

This compound formulation.

-

Vehicle control (e.g., 0.5% CMC with the same percentage of DMSO as the drug formulation).

-

Positive control (a standard-of-care chemotherapy agent).

-

Calipers for tumor measurement.

-

Animal balance.

Procedure:

-

Animal Acclimatization:

-

House the mice in a specific pathogen-free facility for at least one week before the experiment.

-

-

Tumor Cell Inoculation:

-

Harvest cancer cells during their logarithmic growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for tumor appearance.

-

Once tumors are palpable, measure their dimensions using calipers every 2-3 days.

-

Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.

-

-

Treatment Initiation:

-

When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

-

Group 1: Vehicle control (e.g., intraperitoneal (i.p.) or oral gavage).

-

Group 2: this compound (e.g., 10 mg/kg, i.p. or oral gavage, daily).

-

Group 3: Positive control.

-

-

-

Treatment and Monitoring:

-

Administer the treatments as per the defined schedule.

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

-

Endpoint and Analysis:

-

The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.

-

Euthanize the mice according to approved institutional guidelines.

-

Excise the tumors and record their final weight.

-

Collect tumors and major organs for further analysis (e.g., histopathology, immunohistochemistry, or Western blotting).

-

Hypothetical Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

While the specific molecular targets of this compound are not yet fully elucidated, many natural product-derived anticancer compounds exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible, yet hypothetical, target for investigation is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Data Presentation

All quantitative data from the in vivo study should be tabulated for clear comparison between treatment groups.

| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Tumor Weight (g) ± SEM (Endpoint) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | |||

| This compound (Dose 1) | |||

| This compound (Dose 2) | |||

| Positive Control |

Table 2: Example of In Vivo Efficacy Data Summary

Conclusion